molecular formula C17H20N2O3S2 B2637916 N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide CAS No. 946294-76-4

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide

Cat. No. B2637916
CAS RN: 946294-76-4
M. Wt: 364.48
InChI Key: BIOPCYJTYMIKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TTA-A2 is a selective agonist of the G-protein-coupled receptor GPR139, which is expressed in the brain and other tissues.

Scientific Research Applications

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. GPR139, the receptor that N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide selectively activates, is expressed in the brain and has been implicated in various physiological processes, including regulation of appetite, mood, and sleep. N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide can be used to study the role of GPR139 in these processes and may have therapeutic potential for the treatment of disorders such as obesity and depression.

Mechanism Of Action

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide selectively activates GPR139, a G-protein-coupled receptor that is expressed in the brain and other tissues. Activation of GPR139 by N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide leads to the inhibition of cAMP production and the activation of ERK1/2 signaling. The downstream effects of this signaling pathway are not fully understood, but it is thought to play a role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide can inhibit the release of glutamate, an excitatory neurotransmitter, from cultured cortical neurons. In vivo studies have shown that N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide can reduce food intake and body weight in mice, suggesting a potential role in the regulation of appetite and metabolism. N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has also been shown to have anxiolytic effects in rats, indicating a potential role in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has several advantages for use in scientific research. It is a selective agonist of GPR139, which allows for specific activation of this receptor without affecting other receptors or signaling pathways. N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or use in certain assays. Additionally, the effects of N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide on GPR139 are not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide. One area of interest is the role of GPR139 in the regulation of appetite and metabolism. N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has been shown to reduce food intake and body weight in mice, but the underlying mechanisms are not fully understood. Further research is needed to elucidate the role of GPR139 in these processes and to determine whether N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has therapeutic potential for the treatment of obesity. Another area of interest is the role of GPR139 in the regulation of mood and behavior. N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has been shown to have anxiolytic effects in rats, but the mechanisms underlying these effects are not fully understood. Further research is needed to determine whether N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has potential as a treatment for anxiety disorders. Finally, the development of more potent and selective agonists of GPR139 could lead to new insights into the physiological functions of this receptor and could have therapeutic potential for a variety of disorders.

Synthesis Methods

The synthesis of N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide involves the reaction of 2-thiopheneacetic acid with 1-ethylsulfonyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in the presence of an amine catalyst. The resulting product is then purified through column chromatography to obtain N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide in its pure form. The purity of N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide is critical for its use in scientific research, as impurities can affect the results of experiments.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-9-3-5-13-11-14(7-8-16(13)19)18-17(20)12-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPCYJTYMIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.